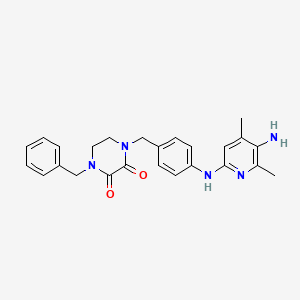![molecular formula C13H14OS B14436831 2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one CAS No. 76047-55-7](/img/structure/B14436831.png)
2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one is an organic compound that features a cyclohexenone ring substituted with a phenylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclohex-2-en-1-one with a phenylsulfanyl methylating agent under basic conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexenone, followed by the addition of the phenylsulfanyl methylating agent.
Industrial Production Methods
Industrial production of this compound may involve the catalytic oxidation of cyclohexene followed by the introduction of the phenylsulfanyl group. Catalysts such as vanadium or molybdenum oxides can be used to facilitate the oxidation process. The phenylsulfanyl group can then be introduced through a nucleophilic substitution reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanone ring.
Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanone derivatives.
Substitution: Various substituted cyclohexenones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of fragrances and other fine chemicals.
Wirkmechanismus
The mechanism by which 2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The phenylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of protein function. The cyclohexenone ring can also participate in Michael addition reactions, further influencing biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog without the phenylsulfanyl group.
2-(Phenylsulfonyl)cyclohexanone: Contains a sulfonyl group instead of a sulfanyl group.
4-(Phenylsulfanyl)cyclohexanone: The phenylsulfanyl group is positioned differently on the cyclohexanone ring.
Uniqueness
2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one is unique due to the presence of both the phenylsulfanyl group and the cyclohexenone ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
76047-55-7 |
|---|---|
Molekularformel |
C13H14OS |
Molekulargewicht |
218.32 g/mol |
IUPAC-Name |
2-(phenylsulfanylmethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H14OS/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-3,6-8H,4-5,9-10H2 |
InChI-Schlüssel |
BMEBTQSAHDRMBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C(C(=O)C1)CSC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol](/img/structure/B14436748.png)


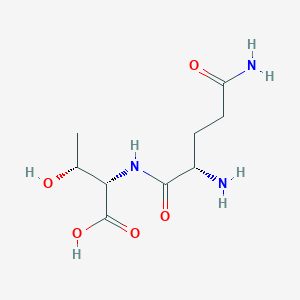

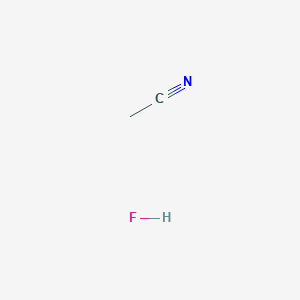

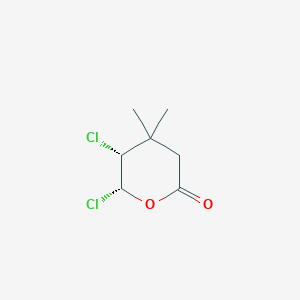
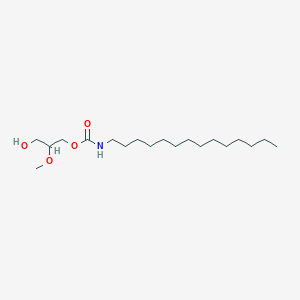


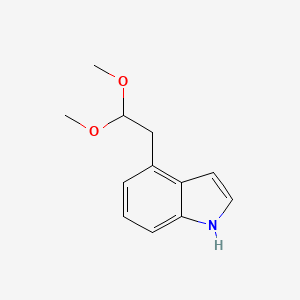
![8-Bromo-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B14436822.png)
